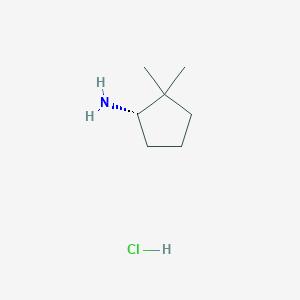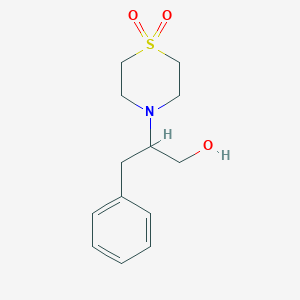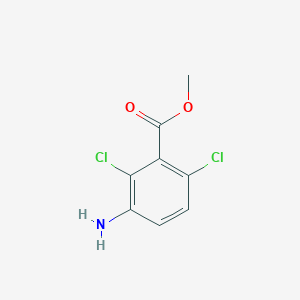![molecular formula C18H18N2OS B2513019 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole CAS No. 863001-02-9](/img/structure/B2513019.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzothiazole ring fused with an isoquinoline moiety, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
The primary target of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular functions and is involved in various physiological processes.
Mode of Action
The compound this compound interacts with its target, the Peroxisome proliferator-activated receptor delta, to exert its effects . .
Biochemical Pathways
It is likely that the compound’s interaction with the peroxisome proliferator-activated receptor delta influences several downstream effects .
Preparation Methods
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Chemical Reactions Analysis
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific atoms or groups within the molecule .
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, the compound has shown potential as an antioomycete agent, exhibiting significant activity against phytopathogens like Pythium recalcitrans . In medicine, derivatives of this compound are being explored for their potential as aldose reductase inhibitors, which could be used to treat complications related to diabetes . Additionally, the compound’s unique structure makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole can be compared with other similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives and 1,2,3,4-tetrahydroisoquinolines . These compounds share structural similarities, including the presence of an isoquinoline or tetrahydroisoquinoline moiety. this compound is unique due to the additional benzothiazole ring and ethoxy group, which confer distinct chemical and biological properties. The presence of these functional groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogues.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSMBEKZQUUFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)

![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2512952.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2512954.png)

![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2512958.png)
